CO₂ Insertion Inertness of Tributylphenoxystannane vs. Quantitative Reactivity of Tributyltin Alkoxides
Under atmospheric CO₂ pressure at room temperature, tributylphenoxystannane (compound 1) exhibits negligible CO₂ insertion, reaching a CO₂:Sn molar ratio of approximately 0.1 over several hours in toluene, DMF, or neat conditions, and no significant reaction even with added pyridine or 2,2′-bipyridine [1]. In contrast, tributyltin methoxide (2a) and tributyltin isopropoxide (3a) achieve quantitative CO₂ uptake (CO₂:Sn = 1.0) within 30 minutes under identical conditions, while tributyltin tert-butoxide (4a) reaches full carbonation within 18 hours [1]. This represents a >10-fold difference in maximum CO₂ uptake capacity.
| Evidence Dimension | CO₂ insertion reactivity (CO₂:Sn molar uptake ratio under atmospheric CO₂ at room temperature) |
|---|---|
| Target Compound Data | CO₂:Sn ≈ 0.1; no significant reaction over several hours; no reaction enhancement with N-donor ligands |
| Comparator Or Baseline | Bu₃SnOMe (2a): CO₂:Sn = 1.0, equilibrium within 30 min; Bu₃SnOiPr (3a): CO₂:Sn = 1.0, equilibrium within 30 min; Bu₃SnOtBu (4a): CO₂:Sn = 1.0, equilibrium within 18 h; Bu₃SnOSnBu₃ (5a): CO₂:Sn = 1.0 |
| Quantified Difference | Approximately 10-fold lower maximum CO₂ uptake for tributylphenoxystannane vs. alkoxy analogs; qualitative ranking: alkoxy (quantitative) >> phenoxy (negligible) |
| Conditions | Neat or solution (heptane, toluene, THF), atmospheric CO₂ pressure, room temperature; monitored by volumetric uptake and multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) |
Why This Matters
Select tributylphenoxystannane when CO₂ insertion must be avoided (e.g., as a stoichiometric tin carrier in CO₂-free radical or glycosidation pathways), whereas alkoxy analogs are preferred when quantitative carbonation to carbonato-stannane intermediates is desired for dimethyl carbonate synthesis.
- [1] Ballivet-Tkatchenko, D.; Douteau, O.; Stutzmann, S. Reactivity of Carbon Dioxide with n-Butyl(phenoxy)-, (alkoxy)-, and (oxo)stannanes: Insight into Dimethyl Carbonate Synthesis. Organometallics 2000, 19 (22), 4563–4567. DOI: 10.1021/om000397f. View Source
